(3-Methoxy-4-methylphenyl)Zinc bromide
Description
(3-Methoxy-4-methylphenyl)zinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position, coordinated to a zinc-bromide moiety. Such arylzinc compounds are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under ambient conditions. While specific data on this compound are sparse in the provided evidence, insights can be extrapolated from structurally analogous organometallic and brominated systems .
Properties
Molecular Formula |
C8H9BrOZn |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-2-methylbenzene-5-ide |
InChI |
InChI=1S/C8H9O.BrH.Zn/c1-7-5-3-4-6-8(7)9-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
AWKKNHUTZLPMRZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-methoxy-4-methylphenyl)zinc bromide typically involves the reaction of (3-methoxy-4-methylphenyl) bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction can be represented as follows:
(3-methoxy-4-methylphenyl) bromide+Zn→(3-methoxy-4-methylphenyl)zinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and the inert atmosphere.
Chemical Reactions Analysis
Types of Reactions: (3-methoxy-4-methylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded phenyl group is transferred to an electrophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Cross-Coupling Reactions: Catalysts like palladium or nickel are often employed, along with ligands to facilitate the reaction.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.
Scientific Research Applications
(3-methoxy-4-methylphenyl)zinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-methoxy-4-methylphenyl)zinc bromide involves the transfer of the (3-methoxy-4-methylphenyl) group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The methoxy and methyl substituents in (3-Methoxy-4-methylphenyl)zinc bromide influence its electronic and steric properties. For comparison:
- However, the electron-donating methoxy group may stabilize the zinc center, as observed in triazine-based methoxyphenyl derivatives .
- (4-Bromo-2-formylphenyl)Zinc Bromide : A bromo substituent at the 4-position increases electrophilicity, favoring nucleophilic aromatic substitution but reducing stability compared to methoxy/methyl-substituted analogs .
Crystal Packing and Hydrogen Bonding
The ionic nature of brominated organometallics often leads to charge-assisted hydrogen bonding, as seen in 2-[(naphthalen-2-yl)methyl]isothiouronium bromide (). Unlike this isothiouronium salt, which forms three N–H⋯Br bonds per cation, this compound likely adopts a less polar crystal lattice due to covalent Zn–C bonding. This difference underscores the role of counterion interactions in stabilizing ionic vs. organometallic bromides .
Waste Solidification Behavior
Aqueous zinc bromide solutions (e.g., radioactive waste streams) are solidified using polymer sorbents, achieving >95% retention efficiency ().
Data Tables
Table 1: Structural and Reactivity Comparison of Brominated Aromatic Compounds
Table 2: Solidification Efficiency of Zinc Bromide Solutions ()
| Sorbent Type | Zinc Bromide Retention (%) | Leaching Resistance |
|---|---|---|
| Organic Polymers | 95–98 | High |
| Silica Gel | 85–90 | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
